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Compound of Interest

Compound Name: 4(1H)-Pyridinone, 2,3-dihydro-

Cat. No.: B1315017

Disclaimer: This technical guide provides spectroscopic data for 3,4-dihydro-2(1H)-pyridinone,
an isomer of the requested 4(1H)-Pyridinone, 2,3-dihydro-. Due to the limited availability of
comprehensive, publicly accessible spectroscopic data for 4(1H)-Pyridinone, 2,3-dihydro-, the
data for this closely related isomer is presented as a representative example for researchers,
scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,4-dihydro-2(1H)-pyridinone.

- 13 i
Chemical Shift (8) ppm Carbon Atom Assignment
172.75 C=0 (Carbonyl)
147.48 =CH- (Olefinic)
121.60 =CH- (Olefinic)
41.32 -CHa2-
33.89 -CH2-

Note: Predicted data is available for a similar structure in H20, which shows a more complex
peak pattern due to potential interactions and different chemical environments.[1]
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m/z Interpretation

97 [M]* (Molecular lon)

Note: The molecular weight of 3,4-dihydro-2(1H)-pyridinone is 97.12 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard (6 0.00 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition:

[¢]

The spectrometer is locked onto the deuterium signal of the solvent.

[¢]

The magnetic field is shimmed to achieve homogeneity.

o

A standard proton pulse sequence is utilized.

o

Key parameters such as pulse width, acquisition time, and relaxation delay are optimized.
Typically, 8 to 16 scans are acquired for a standard spectrum.

o Data Processing:
o The Free Induction Decay (FID) is Fourier transformed.

o The resulting spectrum is phased and baseline corrected.
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o Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
2.1.2. 13C NMR Spectroscopy

o Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated
solvent) is typically required compared to *H NMR due to the lower natural abundance of the
13C isotope.

¢ Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
o Data Acquisition:

o A standard proton-decoupled 3C NMR pulse sequence (e.g., zgpg30 on Bruker
instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

o A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio,
which can range from several hundred to several thousand depending on the sample
concentration.

o Arelaxation delay (d1) of 1-2 seconds is common for qualitative spectra.
» Data Processing:
o The FID is processed with Fourier transformation, phasing, and baseline correction.

o Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-FTIR

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., with a diamond or zinc selenide crystal).

o Data Acquisition:
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o A background spectrum of the clean, empty ATR crystal is recorded.
o The solid sample is placed on the crystal, and pressure is applied to ensure good contact.

o The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Electron lonization (El)-Mass Spectrometry

o Sample Introduction: The sample is introduced into the ion source, often via a direct insertion
probe for solid samples or through a gas chromatograph (GC) for volatile compounds. The
sample must be volatile enough to be in the gas phase for ionization.

e Instrumentation: A mass spectrometer with an electron ionization source.

« |onization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer),
which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Pure Compound

Spectroscopic Analysis

Y \7 \
NMR Spectroscopy
(H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Y \%
Chemical Shifts
Coupling Constants
Integration

Functional Group Molecular lon Peak
Frequencies Fragmentation Pattern

Structure [Elucidation

Proposed Structure

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridinone-2-3-dihydro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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